molecular formula C29H35NO2 B1240571 (8S,11R,13S,14R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

(8S,11R,13S,14R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B1240571
M. Wt: 429.6 g/mol
InChI Key: VKHAHZOOUSRJNA-VBWGZTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8S,11R,13S,14R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is an oxo steroid.

Scientific Research Applications

Metabolic and Carcinogenic Studies

  • Metabolism Analysis : Cyclopenta[a]phenanthrenes, including derivatives like 15,16-dihydrocyclopenta[a]phenanthren-17-one, have been studied for their metabolism by hepatic microsomes, revealing various biologically oxidized products. This research contributes to understanding the metabolic pathways of such compounds (Coombs, Russell, Jones, & Ribeiro, 1985).

  • Carcinogenicity Studies : Investigations into the carcinogenic potential of cyclopenta[a]phenanthrene derivatives have been conducted, assessing the relationship between their chemical structure and carcinogenic activity. This is critical for understanding the risk factors associated with these compounds (Coombs, Bhatt, & Croft, 1973).

Synthesis and Structural Analysis

  • Synthesis of Derivatives : Research has focused on the synthesis of various cyclopenta[a]phenanthrene derivatives. This is important for pharmaceutical applications and for studying their biological effects (Coombs, 1966).

  • Structural Investigations : Structural analysis of cyclopenta[a]phenanthrenes, such as the examination of their crystal structure, provides insights into their chemical properties and potential interactions in biological systems (Ketuly, Hadi, & Ng, 2009).

Medicinal and Pharmacological Applications

  • Anti-Sickling Properties : Certain cyclopenta[a]phenanthrene compounds have been identified as having potential in treating sickle cell anemia, demonstrating their relevance in medicinal chemistry (Olushola-Siedoks et al., 2020).

  • Opioid Receptor Interactions : Studies have shown that certain cyclopenta[a]phenanthrenes, like RU486, can interact with mu-opioid receptors, indicating potential applications in neuroscience and pharmacology (Maggi et al., 1996).

Properties

Molecular Formula

C29H35NO2

Molecular Weight

429.6 g/mol

IUPAC Name

(8S,11R,13S,14R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26+,28-,29-/m0/s1

InChI Key

VKHAHZOOUSRJNA-VBWGZTFCSA-N

Isomeric SMILES

CC#C[C@@]1(CC[C@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)O

SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8S,11R,13S,14R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 2
(8S,11R,13S,14R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 3
(8S,11R,13S,14R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 4
Reactant of Route 4
(8S,11R,13S,14R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 5
Reactant of Route 5
(8S,11R,13S,14R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 6
(8S,11R,13S,14R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

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